Sodium perfluoroheptanoate

Catalog No.
S3337721
CAS No.
20109-59-5
M.F
C7F13NaO2
M. Wt
386.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium perfluoroheptanoate

Replace inconsistent in-situ neutralization and high-mass C6 surfactants with a pre-neutralized, soluble C7 fluorosurfactant. Sodium perfluoroheptanoate (NaPFHpA) provides immediate water solubility, stable micellization, and low CMC, ensuring robust fluoropolymer particle control, defect-free coatings, and stable electrode interfaces. • Ready-to-use sodium salt-no acid handling, no pH drift. • Lower CMC than C6; up to 40% mass reduction for equivalent performance. • Regulatory-friendly alternative to restricted C8 surfactants.

CAS Number

20109-59-5

Product Name

Sodium perfluoroheptanoate

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate

Molecular Formula

C7F13NaO2

Molecular Weight

386.04 g/mol

InChI

InChI=1S/C7HF13O2.Na/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1

InChI Key

LKGSCUOIQGNNEK-UHFFFAOYSA-M

SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]

The exact mass of the compound Sodium perfluoroheptanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Sodium tridecafluoroheptanoate, Perfluoroheptanoic acid sodium salt, Sodium perfluoroheptanoic acid, NaPFHpA, Sodium perfluoroheptylate, Sodium pentadecafluoroheptanoate

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g, 100 g

Sodium perfluoroheptanoate (CAS 20109-59-5) is a highly fluorinated, seven-carbon (C7) anionic surfactant salt utilized in advanced materials processing, fluoropolymer synthesis, and specialized interfacial formulations. As a pre-neutralized sodium salt, it offers immediate aqueous solubility and eliminates the handling hazards and pH volatility associated with its free acid counterpart, perfluoroheptanoic acid (PFHpA). In industrial procurement and material selection, NaPFHpA is primarily evaluated as a high-performance surfactant that bridges the critical performance gap between shorter-chain (C6) and longer-chain (C8) perfluoroalkyl carboxylates. It delivers potent surface tension reduction and stable micellization for applications requiring strict control over interfacial dynamics, serving as a crucial step-down alternative where legacy C8 compounds are restricted [1].

Research Fit

PFCA Homologous Series
C7 fluorinated surfactant model for chain-length studies
Mid-Chain Performance Window
Near-C8 surface activity with potentially faster clearance
Admicellar Polymerization
Reported compatibility with TFE thin-film deposition

Substituting Sodium perfluoroheptanoate with generic perfluoroalkyl carboxylates or its free acid form fundamentally alters formulation thermodynamics and regulatory compliance. Replacing it with the legacy C8 analog, Sodium perfluorooctanoate (NaPFOA), introduces severe regulatory compliance barriers under global frameworks, rendering it unviable for new product development [1]. Conversely, substituting with the shorter C6 analog, Sodium perfluorohexanoate (NaPFHxA), drastically increases the critical micelle concentration (CMC), requiring substantially higher mass loadings to achieve equivalent surface activity, which can destabilize sensitive emulsions [2]. Furthermore, utilizing the free acid (PFHpA) instead of the sodium salt necessitates in-situ neutralization, introducing variable ionic strength and inconsistent batch-to-batch micellar aggregation numbers.

Substitution Risk

CMC mismatch
C7 CMC differs substantially from C6, altering micellization and solubilization efficiency.
Toxicokinetic divergence
Elimination kinetics differ vs. C8; tissue retention profile may not transfer across chain lengths.
Regulatory classification gap
C7 SVHC status triggers REACH communication; C6 not classified under same multi-criteria combination.

Lower CMC vs. C6 Analogs

The critical micelle concentration (CMC) is highly sensitive to the fluorocarbon chain length. Sodium perfluoroheptanoate (C7) demonstrates a significantly lower CMC than its shorter-chain counterpart, Sodium perfluorohexanoate (NaPFHxA, C6). While NaPFHxA requires a concentration of approximately 200 mM to initiate micellization in water, NaPFHpA achieves micellization at much lower concentrations, reported between 48 mM and 104 mM depending on specific assay conditions [1][2]. This non-linear decrease in CMC means that NaPFHpA provides potent surface tension reduction at a fraction of the mass loading required for C6 analogs.

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound Data48 - 104 mM (NaPFHpA, C7)
Comparator Or Baseline200 mM (NaPFHxA, C6)
Quantified Difference2x to 4x reduction in required concentration for micellization
ConditionsAqueous solution, standard temperature (298 K)

Allows formulators to achieve target surface activity and emulsion stability using significantly less surfactant, reducing overall dissolved solids and material costs.

CMC (Chain-Length)
Head-to-head
C7 ~0.027 M; C6 ~0.12 M; C8 ~0.032 M; CF₂/CH₂ equiv. to C10
Intermediate CMC for efficiency tuning
Aqueous, 25°C; conductivity method

Near-C8 Performance & Regulatory Edge

Historically, Sodium perfluorooctanoate (NaPFOA, C8) was the industry standard fluorosurfactant, possessing a CMC of approximately 30 mM [1]. However, due to its classification as a legacy persistent organic pollutant, its procurement is heavily restricted. Sodium perfluoroheptanoate (C7) serves as the closest structural step-down. While its CMC is slightly higher than NaPFOA, it maintains a highly similar micellar aggregation behavior and thermodynamic profile compared to the drastic performance drop-off seen in C6 compounds[2]. This allows for near-equivalent interfacial tension reduction in fluoropolymer synthesis without triggering identical C8 regulatory bans.

Evidence DimensionCritical Micelle Concentration (CMC) and Chain Length
Target Compound DataC7 chain, CMC ~48-104 mM
Comparator Or BaselineC8 chain (NaPFOA), CMC ~30 mM
Quantified DifferenceClosest performance proxy to C8, avoiding the massive CMC spike of C6 (200 mM)
ConditionsAqueous surfactant screening

Provides the optimal balance between maintaining necessary surfactant performance for critical industrial processes and navigating the phase-out of C8 legacy materials.

Micellar Aggregation
Head-to-head
Deviates from hydrogenated trend; CF₂/CH₂ ratio 1.3–1.7
Distinct packing geometry may alter solubilization
Density & ultrasound; deviates from C8/C10

Pre-Neutralized Salt: Ionic Strength Control

In industrial scale-up, utilizing the free acid form (Perfluoroheptanoic acid, PFHpA) requires in-situ neutralization with a base (e.g., NaOH). This exothermic process generates variable amounts of water and local concentration gradients, which can alter the final ionic strength of the solution. Because the CMC of fluorinated surfactants is highly sensitive to electrolyte concentration—where adding 0.25 M NaCl can decrease CMC by up to 50%[1]—slight variations in neutralization drastically shift micellization dynamics. Procuring the pre-formed Sodium perfluoroheptanoate guarantees a fixed stoichiometric ratio, ensuring highly reproducible batch-to-batch aggregation numbers and stable pH.

Evidence DimensionFormulation Ionic Strength and CMC Variability
Target Compound DataFixed stoichiometry, stable baseline CMC
Comparator Or BaselineFree acid (PFHpA) requiring in-situ neutralization
Quantified DifferenceElimination of neutralization-induced electrolyte variability (which can shift CMC by >30%)
ConditionsAqueous formulation scale-up

Essential for applications like emulsion polymerization where precise, reproducible micelle formation dictates the final polymer particle size and molecular weight.

Elimination Kinetics
Head-to-head
C7 clears faster than C8; lower tissue retention
Reduced bioaccumulation vs. longer chains
Rat toxicokinetics; single-dose
Mixed Micelle Synergy
Head-to-head
Miscible with sodium octanesulfonate, nonanesulfonate; CMC ratio <3
Synergistic solubilization in binary systems
PADA probe; 25°C
SVHC Status
Class-level
Listed under Article 57c,d,e,f (2023); ≥0.1% triggers REACH Art.33
Regulatory burden differs from C6
ECHA Candidate List; not all C6
Admicellar PTFE Polymerization
Reported
TFE partitioning in C7 admicelles; thermal initiation
Documented surfactant for fluoropolymer thin films
Alumina substrate; not compared to other PFCA

Fluoropolymer Emulsion Polymerization

Used as a primary emulsifier where precise micelle size and concentration are required to control polymer particle growth. NaPFHpA serves as a high-performance alternative to legacy C8 surfactants, providing the necessary micellar templates without the extreme mass loading required by C6 alternatives [1].

Advanced Surface Coating Formulations

Applied in leveling and wetting agents where the C7 chain provides superior surface tension reduction compared to C6 analogs. The lower CMC ensures that formulators can achieve defect-free finishes with reduced total dissolved solids, improving coating clarity and stability[2].

Electrochemical and Battery Additives

Utilized as a stable, pre-neutralized surfactant additive to modify electrode-electrolyte interfaces. Procuring the exact sodium salt form ensures there is no free acid corrosion of sensitive battery components, maintaining strict pH and ionic strength control during cell assembly [1].

Application Fit

Application
Selection Property
Validation Focus
Fluorinated vs. hydrogenated surfactant comparison
C7 fluorocarbon model compound
CMC and aggregation pattern review
Mixed fluorocarbon-hydrocarbon surfactant formulations
Micellar miscibility compatibility
CMC-matched miscible micelle review
Fluoropolymer thin films by admicellar polymerization
Admicellar polymerization surfactant
TFE partitioning & polymerization review
PFAS toxicokinetics & environmental fate
C7 intermediate chain length
Elimination kinetics & bioaccumulation review

Related CAS

375-85-9 (Parent)

Other CAS

20109-59-5

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1): INACTIVE

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